3-(4-Methoxyphenyl)furan-2,5-dione

Vue d'ensemble

Description

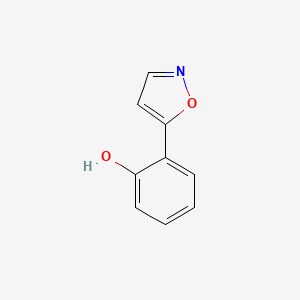

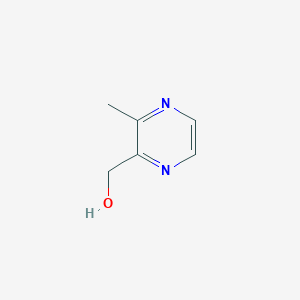

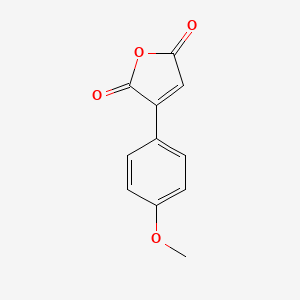

3-(4-Methoxyphenyl)furan-2,5-dione, also known as 4-Methoxyphenyl Furan or 4-MPF, is an organic compound with the molecular formula C11H8O4 and a molecular weight of 204.18 . It is used for proteomics research .

Synthesis Analysis

The synthesis of furan compounds, including 3-(4-Methoxyphenyl)furan-2,5-dione, involves various methods such as the Paal-Knorr Furan Synthesis, which is a powerful green methodology to upgrade bio-derived resources into valuable, renewable chemical products . Other methods include the use of palladium catalysis, gold-catalyzed cyclizations, and the combination of triazole-gold and copper catalysts .Molecular Structure Analysis

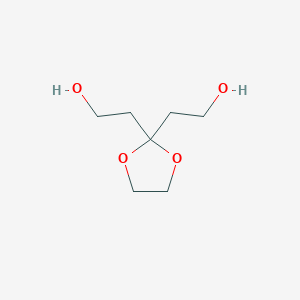

The molecular structure of 3-(4-Methoxyphenyl)furan-2,5-dione consists of a furan ring attached to a 4-methoxyphenyl group . The PubChem CID for this compound is 583401 .Chemical Reactions Analysis

Furan compounds, including 3-(4-Methoxyphenyl)furan-2,5-dione, can undergo various chemical reactions. For instance, they can participate in Diels–Alder cycloadditions, which are highly selective and convergent synthetic tools for the rapid generation of molecular complexity .Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)furan-2,5-dione has a melting point of 143-144 °C and a boiling point of 150 °C (at 0.1 Torr pressure). Its density is predicted to be 1.341±0.06 g/cm3 .Applications De Recherche Scientifique

1. Synthesis of Naphtho[2,3-b]furan-4,9-diones

- Application Summary : “3-(4-Methoxyphenyl)furan-2,5-dione” is used in the synthesis of naphtho[2,3-b]furan-4,9-diones via a visible-light-mediated [3+2] cycloaddition reaction . This compound is an important structural motif present in natural products, drugs, and drug candidates .

- Methods of Application : The synthesis involves a visible-light-mediated [3+2] cycloaddition reaction . The process shows excellent regioselectivity and remarkable functional group tolerance .

- Results : This approach provides a powerful, green, efficient, and facile means to expand the structural diversity of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones as promising scaffolds for novel drug discovery .

2. Synthesis of Furan Derivatives for Epoxy Resins

- Application Summary : “3-(4-Methoxyphenyl)furan-2,5-dione” can be used in the synthesis of furan derivatives for epoxy resins . These resins are being researched for their potential to replace phthalic moieties in polyethylene terephthalate .

- Methods of Application : The synthesis involves processes such as reductive amination, etherification, esterification, and carbonatation .

- Results : The resulting resins contain furanic moieties and the influence of the substituents on furan moieties (O, CO, CH2) and the spacer between these groups have been evaluated .

3. Furan Platform Chemicals

- Application Summary : “3-(4-Methoxyphenyl)furan-2,5-dione” can be used as a furan platform chemical (FPC). FPCs are directly available from biomass and have a wide range of applications beyond fuels and plastics .

- Methods of Application : The use of FPCs involves a switch from traditional resources such as crude oil to biomass . This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The use of FPCs can lead to the synthesis of a spectacular range of compounds that can be economically synthesized from biomass .

4. Synthesis of Conjugated Furans

- Application Summary : “3-(4-Methoxyphenyl)furan-2,5-dione” can be used in the synthesis of conjugated furans . These furans are being researched for their potential applications in organic electronics .

- Methods of Application : The synthesis involves the creation of novel conjugated materials with tailored properties . The structure of these materials is dominated by a small number of structural motifs .

- Results : The use of furan in these materials can confer many benefits, including increases in conjugation, improved solubility, and better transport properties .

5. Synthesis of Furo[3,2-h]quinolinacetic Acids

- Application Summary : “3-(4-Methoxyphenyl)furan-2,5-dione” can be used in the synthesis of furo[3,2-h]quinolinacetic acids . These acids are synthesized from readily accessible starting materials, with atom economy and a convenient work-up process .

- Methods of Application : The synthesis involves the use of readily accessible starting materials, along with atom economy and a convenient work-up process .

- Results : The method allows for the synthesis of a wide range of similar furo[3,2-h]quinolinacetic acids .

6. Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one

- Application Summary : “3-(4-Methoxyphenyl)furan-2,5-dione” can be used in the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one . This compound is synthesized by condensation with 4-methoxybenzaldehyde .

- Methods of Application : The synthesis involves the employment of readily accessible starting materials, atom economy, process simplicity, and the easy isolation of the target products .

- Results : The method allows for the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-8-4-2-7(3-5-8)9-6-10(12)15-11(9)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKJHFOLVWLLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298080 | |

| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)furan-2,5-dione | |

CAS RN |

4665-00-3 | |

| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)